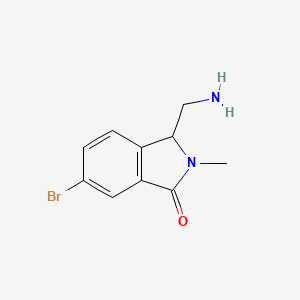

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the bromine atom and the aminomethyl group in this compound makes it a versatile building block for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions often involve the use of polar aprotic solvents and mild heating.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic systems .

Scientific Research Applications

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one

- 3-(Aminomethyl)-6-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one

- 3-(Aminomethyl)-6-bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one

Uniqueness

The unique combination of the bromine atom and the aminomethyl group in 3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one provides distinct reactivity and biological activity compared to its analogs.

Biological Activity

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one is a compound belonging to the isoindolone class, characterized by its unique structure that includes an aminomethyl group and a bromine atom. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- Structure : The presence of the bromine atom and the aminomethyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The aminomethyl group can form hydrogen bonds with active sites on proteins, while the bromine atom may facilitate halogen bonding. These interactions are crucial for modulating protein functions and can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that isoindolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL, indicating potent activity against these bacteria .

Anticancer Potential

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. For example, in vitro studies have demonstrated that derivatives exhibit cytotoxicity against human cancer cells such as HeLa and A549, with IC50 values ranging from 226 to 242.52 μg/mL. This suggests a potential role in cancer therapy through the induction of apoptosis in malignant cells .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | C10H11BrN2O | Similar structure but differs in bromine position |

| 6-Bromo-2-methylisoindolin-1-one | C9H8BrNO | Lacks aminomethyl group; simpler structure |

| 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | Related structure with different functional groups |

This table illustrates how variations in structure influence biological activity, particularly regarding enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of isoindolone derivatives:

- Antibacterial Activity : A study highlighted the antibacterial efficacy of isoindolone derivatives against E. coli and E. faecalis, showcasing MIC values that demonstrate their potential as therapeutic agents .

- Cytotoxicity in Cancer Cells : Research focusing on cell lines such as HeLa and A549 revealed that certain isoindolone derivatives induced apoptosis at specific concentrations, suggesting their potential utility in cancer treatment .

- Binding Interactions : Computational studies have indicated that the binding interactions between isoindolone derivatives and target proteins are influenced by hydration dynamics and molecular flexibility, which are critical for optimizing drug design .

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

3-(aminomethyl)-6-bromo-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C10H11BrN2O/c1-13-9(5-12)7-3-2-6(11)4-8(7)10(13)14/h2-4,9H,5,12H2,1H3 |

InChI Key |

CGQZWTYNFJVHBC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C2=C(C1=O)C=C(C=C2)Br)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.